molecular formula C13H17N3O4 B11642481 N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

Cat. No.: B11642481
M. Wt: 279.29 g/mol
InChI Key: IPZUHHLUDMCLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a 3-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with N-(2-aminoethyl)morpholine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is unique due to its specific combination of a morpholine ring and a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-nitrobenzamide

InChI

InChI=1S/C13H17N3O4/c17-13(11-2-1-3-12(10-11)16(18)19)14-4-5-15-6-8-20-9-7-15/h1-3,10H,4-9H2,(H,14,17)

InChI Key

IPZUHHLUDMCLOW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.